N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
This compound features a thieno[3,4-c]pyrazol core modified with a sulfone group (5,5-dioxido), an o-tolyl substituent, and an acetamide-linked 1,3-dioxoisoindolin-2-yl moiety. Though direct synthetic details are unavailable in the provided evidence, analogous compounds (e.g., thiazolo-pyrimidines in ) suggest reflux-based methods with aromatic aldehydes and acid catalysts could be plausible routes .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c1-13-6-2-5-9-18(13)26-20(16-11-32(30,31)12-17(16)24-26)23-19(27)10-25-21(28)14-7-3-4-8-15(14)22(25)29/h2-9H,10-12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXKBUBUPIINMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis pathways, and relevant case studies.
Structural Characteristics
This compound integrates a thieno[3,4-c]pyrazole core with an o-tolyl substituent and an acetamide moiety. The presence of the dioxido group and the isoindolin structure contributes to its potential reactivity and biological activities. The molecular formula is , with a molecular weight of approximately 499.58 g/mol.
1. Enzyme Inhibition
Recent studies indicate that this compound exhibits inhibitory activity against phosphodiesterase 4B (PDE4B) . PDE4B is an enzyme implicated in inflammatory responses and neurodegenerative diseases.
Bioactivity Assays:
- In vitro assays demonstrate that the compound effectively inhibits PDE4B activity.
- Enzyme kinetics reveal a competitive inhibition mechanism, suggesting potential therapeutic applications in treating inflammatory conditions.
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties , particularly against various pathogenic bacteria and fungi. Preliminary results suggest that it may exert bactericidal effects through disruption of microbial cell membranes.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- One-Pot Synthesis: Utilizing aluminum chloride (AlCl₃) for C–C and C–O bond formation.
- Oxidation and Reduction Reactions: Common reagents include hydrogen peroxide for oxidation processes and sodium borohydride for reduction steps.
These methods are optimized for yield and purity to enhance the compound's pharmacological profile.
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Motifs and Functional Groups
Key Observations:
Core Heterocycles: The target’s thieno-pyrazol core differs from the thiazolo-pyrimidine (11a/b) and pyrimido-quinazoline (12) scaffolds, which may alter electronic properties and binding affinities in biological systems.
Shared carbonyl groups (C=O) in all compounds suggest similar hydrogen-bonding capabilities, critical for crystal packing or ligand-receptor interactions .
Synthesis : Compounds 11a/b/12 were synthesized via reflux with chloroacetic acid and aldehydes, while the target’s synthesis might require sulfonation steps for the dioxido group .
Thermal Stability : High melting points (213–269°C) in analogs suggest the target is likely a stable crystalline solid, consistent with sulfone-containing pharmaceuticals.
Implications of Structural Differences
- Bioactivity: The acetamide and dioxoisoindolinyl groups in the target may enhance interactions with protease targets (e.g., kinase inhibitors), whereas cyano groups in 11a/b/12 could favor nitrile-hydrolase pathways .
- Crystallography: The sulfone group may promote distinct hydrogen-bonding networks compared to cyano analogs, affecting crystal morphology and stability . SHELX-based refinement () would be critical for resolving such structural details .
- Solubility : The target’s higher molecular weight (~462 vs. 318–403 g/mol) and polarity may reduce bioavailability, necessitating formulation adjustments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
